DL-threo-4-Fluoroglutamic acid is a gamma-fluorinated analogue of glutamic acid, a naturally occurring amino acid. [ [] ] It serves as a valuable tool in scientific research, particularly for investigating the biological pathways and enzymes involved in folate metabolism and glutamatergic neurotransmission. [ [] ] This compound exhibits unique properties that distinguish it from glutamic acid, making it particularly useful for studying folylpoly-gamma-glutamate synthetase and glutamate transporters. [ [, , , ] ]
DL-threo-4-Fluoroglutamic acid is synthesized through chemical methods and can also be produced enzymatically. It is classified as a chain-terminating inhibitor, particularly in the context of polyglutamylation reactions involving folates. Its structure resembles that of glutamic acid, with the substitution of a fluorine atom at the 4-position, which alters its biochemical properties and interactions.
The synthesis of DL-threo-4-Fluoroglutamic acid can be achieved through several methods:
DL-threo-4-Fluoroglutamic acid has a molecular formula of C5H6FNO4 and a molecular weight of approximately 165.1 g/mol. The structure features:
DL-threo-4-Fluoroglutamic acid participates in several biochemical reactions:
The mechanism by which DL-threo-4-Fluoroglutamic acid exerts its effects primarily revolves around its role as an inhibitor in enzymatic processes:
DL-threo-4-Fluoroglutamic acid exhibits several notable physical and chemical properties:
DL-threo-4-Fluoroglutamic acid has several scientific applications:
Folylpolyglutamate synthetase (FPGS) is an ATP-dependent enzyme essential for intracellular folate retention and biological activity. FPGS catalyzes the sequential addition of glutamate moieties to folate and antifolate compounds via γ-carboxyl linkages, forming poly-γ-glutamate chains. This polyglutamylation converts monoglutamyl folates into polyglutamylated derivatives (e.g., tetrahydrofolate polyglutamates), which serve as cofactors in one-carbon (C1) transfer reactions critical for:
FPGS exhibits strict stereospecificity for L-glutamate as the γ-glutamyl donor. The enzyme activates glutamate through ATP-dependent formation of a γ-glutamyl phosphate intermediate, which undergoes nucleophilic attack by the α-amino group of the incoming glutamate residue [4]. DL-threo-4-fluoroglutamic acid (DL-threo-4-FGlu) acts as a structural mimic of L-glutamate, allowing it to bind to FPGS and undergo initial conjugation. However, the fluorine atom at the C4 position introduces steric and electronic perturbations that significantly alter downstream processing [1] [4].
Table 1: Comparison of FPGS Substrates and Catalytic Efficiency
Substrate | Relative Incorporation Rate | Product Susceptibility to Further Glutamylation |
---|---|---|
L-glutamate | 1.00 (reference) | High – forms poly-γ-glutamate chains (n=3-8) |
DL-threo-4-FGlu | 0.85-0.95 | Very low – chain termination after single addition |
DL-erythro-4-FGlu | <0.10 | Minimal – poor initial incorporation |
Polyglutamylation serves two primary biochemical functions:
DL-threo-4-FGlu disrupts this retention mechanism through a "leaky chain termination" process. While it serves as an alternative substrate for FPGS and becomes incorporated into folates as γ-glutamyl-γ-(4-fluoro)glutamate, the resulting fluorinated dipeptide exhibits severe steric hindrance at the active site. This product is a ≥15-fold poorer substrate for further glutamylation compared to natural diglutamyl folates [1]. Consequently, cells exposed to DL-threo-4-FGlu accumulate monoglutamyl and fluorinated diglutamyl folate derivatives that are susceptible to cellular efflux, effectively depleting intracellular folate pools.
Genetic and pharmacological studies demonstrate that impaired polyglutamylation induces profound metabolic disturbances:
Table 2: Cellular Consequences of Folylpolyglutamate Deficiency
Metabolic Process | Impact of Deficiency | Functional Outcome |
---|---|---|
Nucleotide biosynthesis | Reduced dTMP and purine production | Impaired DNA replication/repair; cell cycle arrest |
Mitochondrial folate cycling | Disrupted formate production | Depleted cytoplasmic C1 units for biosynthesis |
Antifolate activity | Decreased polyglutamylation | Reduced drug retention and target inhibition |
Methyl group balance | Lower SAM:SAH ratio | Altered gene expression and signaling pathways |
The stereospecific inhibitory effects of DL-threo-4-FGlu provide unique insights into FPGS catalysis and folate metabolism:
Table 3: Comparative Properties of 4-Fluoroglutamic Acid Stereoisomers
Property | DL-threo-4-FGlu | DL-erythro-4-FGlu |
---|---|---|
FPGS Inhibition | Potent (IC₅₀ ≈ 5-20 µM) | Weak (IC₅₀ > 500 µM) |
Incorporation Rate | 85-95% of L-glutamate | <10% of L-glutamate |
Product Chain Length | Primarily dipeptides | Minimal incorporation |
Effect on Folate Retention | Significant depletion | Negligible impact |
Structural Basis | Optimal fluorine positioning mimicking transition state | Suboptimal fluorine alignment causing steric clash |
DL-threo-4-FGlu has further illuminated the catalytic mechanism of related enzymes:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1